molecular formula C18H15Cl3N2O B1207916 Orconazole CAS No. 66778-37-8

Orconazole

Cat. No.: B1207916
CAS No.: 66778-37-8
M. Wt: 381.7 g/mol
InChI Key: PBNSEYNKZBMLLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Orconazole is a synthetic chemical agent intended for research applications in microbiology and pharmaceutical development. As a member of the azole class of compounds, its primary research value lies in the study of antifungal mechanisms and resistance. While specific clinical data for this compound is not available, research on related triazole antifungals provides a framework for its potential applications. Similar compounds, such as Voriconazole, are known to inhibit fungal ergosterol biosynthesis by targeting the cytochrome P450-dependent enzyme 14α-demethylase. This disruption prevents the formation of a functional fungal cell membrane, leading to inhibition of fungal growth . Research into compounds like this compound is crucial for understanding fungal biology, developing novel antifungal agents, and combating invasive fungal infections, which pose a significant threat in immunocompromised patients . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals in accordance with their institution's laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66778-37-8

Molecular Formula

C18H15Cl3N2O

Molecular Weight

381.7 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole

InChI

InChI=1S/C18H15Cl3N2O/c19-14-6-4-13(5-7-14)18(10-23-9-8-22-12-23)24-11-15-16(20)2-1-3-17(15)21/h1-9,12,18H,10-11H2

InChI Key

PBNSEYNKZBMLLY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Voriconazole's Mechanism of Action on Fungal Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms through which voriconazole exerts its antifungal effects by targeting the fungal cell membrane. The document details the core mechanism of action, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes the involved biological pathways and experimental workflows.

Core Mechanism of Action

Voriconazole, a broad-spectrum triazole antifungal agent, primarily functions by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[1][2][3] Ergosterol is a vital sterol component in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.[1][3]

The specific molecular target of voriconazole is the fungal cytochrome P450-dependent enzyme, lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[1][2][3][4] Voriconazole binds to the heme iron atom in the active site of this enzyme, preventing the demethylation of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a critical step in the ergosterol biosynthesis pathway.[5]

This inhibition leads to two primary consequences that compromise the fungal cell:

  • Depletion of Ergosterol: The lack of ergosterol alters the physical properties of the fungal membrane, increasing its permeability and disrupting the function of membrane-associated proteins essential for nutrient transport, cell signaling, and cell wall synthesis.[1][3]

  • Accumulation of Toxic Sterol Intermediates: The blockage of lanosterol 14α-demethylase results in the accumulation of methylated sterol precursors, such as 14α-methylated sterols.[1][6] These aberrant sterols integrate into the fungal membrane, further disrupting its structure and function, ultimately leading to the cessation of fungal growth (fungistatic effect) or cell death (fungicidal effect), depending on the fungal species and drug concentration.[1][7]

Quantitative Data

The efficacy of voriconazole can be quantified through various metrics, including Minimum Inhibitory Concentrations (MIC), half-maximal inhibitory concentrations (IC50), and enzyme inhibition constants (Ki).

Minimum Inhibitory Concentrations (MICs)

MIC values represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The tables below summarize the MIC ranges, MIC50 (concentration inhibiting 50% of isolates), and MIC90 (concentration inhibiting 90% of isolates) for voriconazole against common fungal pathogens.

Table 1: Voriconazole MICs for Candida Species

Candida SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
C. albicans≤0.007 - 10.0150.03
C. glabrata≤0.015 - 40.061
C. parapsilosis≤0.007 - 0.50.0150.03
C. tropicalis≤0.007 - 0.50.0150.06
C. krusei0.03 - 20.250.5

Data compiled from multiple sources.[8][9]

Table 2: Voriconazole MICs for Aspergillus Species

Aspergillus SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
A. fumigatus0.06 - 40.250.5
A. flavus0.12 - 20.51
A. niger0.25 - 20.51
A. terreus0.12 - 40.51

Data compiled from multiple sources.[10]

Enzyme Inhibition and Binding Affinity

The inhibitory activity of voriconazole against its target enzyme, lanosterol 14α-demethylase (CYP51), and its binding affinity are critical parameters in understanding its potency.

Table 3: Voriconazole Inhibition and Binding Constants

Fungal SpeciesEnzymeParameterValue
Candida albicansCYP51Kd~10-26 nM
Aspergillus fumigatusCYP51A/BIC50Strongly Inhibited
Homo sapiensCYP51IC50112 µM

Data compiled from multiple sources.[6][10][11] Note: A lower Kd (dissociation constant) indicates tighter binding. The significantly higher IC50 for human CYP51 demonstrates the selectivity of voriconazole for the fungal enzyme.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of voriconazole.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines.

  • Preparation of Voriconazole Stock Solution: Dissolve voriconazole powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL).

  • Serial Dilutions: Perform serial twofold dilutions of the voriconazole stock solution in RPMI 1640 medium (buffered with MOPS to pH 7.0) in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.015 to 8 µg/mL).

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a suspension of fungal conidia or yeast cells in sterile saline, and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.4 x 104 to 5 x 104 CFU/mL.

  • Inoculation: Add the diluted fungal suspension to each well of the microtiter plate containing the voriconazole dilutions. Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).

  • MIC Reading: The MIC is determined as the lowest concentration of voriconazole that causes a significant inhibition of growth (typically ≥50% for fungistatic azoles) compared to the growth control.

Time-Kill Assay

This assay assesses the fungistatic versus fungicidal activity of voriconazole over time.[12][13]

  • Preparation: Prepare a standardized fungal inoculum (1-5 x 105 CFU/mL) in a suitable broth medium (e.g., RPMI 1640).

  • Drug Exposure: Add voriconazole at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 4x, 16x MIC), to separate cultures of the fungal suspension. Include a drug-free culture as a growth control.

  • Incubation and Sampling: Incubate the cultures at 35°C with agitation. At predefined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates. Incubate the plates until colonies are visible.

  • Data Analysis: Count the number of colonies to determine the CFU/mL at each time point. Plot log10 CFU/mL versus time for each voriconazole concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal activity, while a <3-log10 reduction indicates fungistatic activity.[13]

Fungal Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the quantification of ergosterol and the identification of accumulated sterol intermediates.[1][8]

  • Fungal Culture and Treatment: Grow the fungal isolate in a suitable liquid medium to a desired growth phase. Expose the culture to a specific concentration of voriconazole for a defined period. Harvest the fungal cells by centrifugation.

  • Saponification: Resuspend the fungal pellet in a solution of alcoholic potassium hydroxide and heat at 80-90°C for 1-2 hours to saponify the cellular lipids.

  • Sterol Extraction: After cooling, extract the non-saponifiable lipids (containing the sterols) with a nonpolar solvent such as n-heptane or hexane. Repeat the extraction multiple times to ensure complete recovery.

  • Derivatization (Optional but Recommended): Evaporate the solvent and derivatize the sterols to increase their volatility and improve chromatographic separation. A common method is silylation to form trimethylsilyl (TMS) ethers.

  • GC-MS Analysis: Inject the derivatized sterol extract into a GC-MS system. The gas chromatograph separates the different sterols based on their boiling points and interactions with the column stationary phase. The mass spectrometer then fragments the eluted sterols and detects the resulting ions, allowing for their identification and quantification based on their mass spectra and retention times compared to known standards.

Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to voriconazole's mechanism of action.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Intermediate 14-demethylated intermediates Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51/ERG11) Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Membrane Ergosterol integrates into the membrane Ergosterol->Membrane Voriconazole Voriconazole Lanosterol 14α-demethylase\n(CYP51/ERG11) Lanosterol 14α-demethylase (CYP51/ERG11) Voriconazole->Lanosterol 14α-demethylase\n(CYP51/ERG11) Inhibits DisruptedMembrane Disrupted Membrane (Increased Permeability, Altered Fluidity) Membrane->DisruptedMembrane Depletion leads to ToxicSterols Accumulation of 14α-methylated sterols ToxicSterols->DisruptedMembrane Lanosterol 14α-demethylase\n(CYP51/ERG11)->ToxicSterols Blockage leads to

Caption: Inhibition of the ergosterol biosynthesis pathway by voriconazole.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results p1 Prepare Voriconazole Stock Solution p2 Perform Serial Dilutions in 96-well Plate p1->p2 a1 Inoculate Plate with Fungal Suspension p2->a1 p3 Prepare Fungal Inoculum (0.5 McFarland) p4 Dilute Inoculum to Final Concentration p3->p4 p4->a1 a2 Incubate at 35°C a1->a2 a3 Visually Read Plates a2->a3 r1 Determine MIC (Lowest concentration with significant growth inhibition) a3->r1

Caption: Experimental workflow for MIC determination by broth microdilution.

Stress_Response_Signaling cluster_trigger Trigger cluster_effect Initial Effect cluster_signaling Signaling Pathways cluster_outcome Cellular Outcome Voriconazole Voriconazole ErgosterolDepletion Ergosterol Depletion & MCS Accumulation Voriconazole->ErgosterolDepletion MembraneStress Cell Membrane Stress ErgosterolDepletion->MembraneStress Hsp90 Hsp90 Chaperone MembraneStress->Hsp90 Calcineurin Calcineurin Pathway MembraneStress->Calcineurin CellWall Cell Wall Integrity (CWI) Pathway MembraneStress->CellWall GrowthInhibition Growth Inhibition / Cell Death MembraneStress->GrowthInhibition Hsp90->Calcineurin Stabilizes Adaptation Stress Adaptation & Drug Tolerance Hsp90->Adaptation Calcineurin->Adaptation CellWall->Adaptation Adaptation->GrowthInhibition Modulates

Caption: Logical relationship of voriconazole-induced stress and signaling pathways.

References

Safety Operating Guide

Proper Disposal of Orconazole (Using Voriconazole as a Proxy) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The following provides essential safety and logistical information for the proper disposal of Orconazole, using Voriconazole as a representative compound due to the lack of specific data for "this compound." These procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.

I. Hazard Identification and Classification

Before disposal, it is crucial to understand the hazards associated with the compound. Based on the Safety Data Sheet (SDS) for Voriconazole, which is a hazardous pharmaceutical, the primary concerns are:

  • Toxicity: Toxic if swallowed.[1]

  • Carcinogenicity: Suspected of causing cancer.[1]

  • Reproductive Toxicity: May damage fertility or the unborn child.[1]

  • Organ Toxicity: May cause damage to organs (specifically the liver) through prolonged or repeated exposure.[1][2]

  • Environmental Hazards: Harmful to aquatic life with long-lasting effects.[1] Therefore, it must not be flushed down the drain or disposed of in regular trash.[1][3]

II. Personal Protective Equipment (PPE)

All personnel handling this compound waste must wear appropriate PPE to minimize exposure.[4] This includes:

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect skin and clothing.

  • Respiratory Protection: A respirator may be necessary for tasks that generate dust or aerosols.[4]

III. Waste Segregation and Containerization

Proper segregation of waste is critical to ensure safe disposal and regulatory compliance.[4][5] Do not mix incompatible wastes.[6]

Waste TypeContainer TypeLabeling RequirementsDisposal Route
Solid this compound Waste Black, leak-proof, and sealable container."Hazardous Waste - Toxic," "this compound"Approved Hazardous Waste Disposal Vendor
Contaminated Labware Black, leak-proof, and sealable container."Hazardous Waste - Toxic," "this compound Contaminated"Approved Hazardous Waste Disposal Vendor
Liquid this compound Waste Black, leak-proof, and sealable container."Hazardous Waste - Toxic," "this compound Solution"Approved Hazardous Waste Disposal Vendor
Empty Stock Containers Follow institutional guidelines.Deface original label, mark as "Empty"May require triple rinsing before disposal

Note: Hazardous pharmaceutical waste is typically collected in black containers.[7]

IV. Step-by-Step Disposal Protocol

  • Initial Assessment: Before beginning any work, consult the Safety Data Sheet (SDS) for this compound.[4]

  • Wear Appropriate PPE: Put on all required personal protective equipment.[4]

  • Segregate Waste at the Source:

    • Solid Waste: Collect any solid this compound, such as unused powder, in a designated, properly labeled black hazardous waste container.

    • Contaminated Materials: Place items lightly contaminated with this compound, such as gloves, weigh boats, and paper towels, into a separate, clearly labeled black hazardous waste container.[5]

    • Liquid Waste: Collect all solutions containing this compound in a designated, labeled, and sealed black hazardous waste container. Do not mix with other chemical wastes unless they are of the same type and compatibility has been verified.[4] Chlorinated and non-chlorinated solvents must always be kept separate.[5]

    • Sharps: Any sharps (needles, scalpels) contaminated with this compound must be placed in a puncture-resistant sharps container that is also rated for hazardous chemical waste.

  • Container Management:

    • Ensure all waste containers are sound, leak-tight, and appropriate for chemical waste.[4]

    • Keep containers securely closed except when adding waste.[6]

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Spill Management:

    • In case of a spill, evacuate personnel from the immediate area.

    • Wear appropriate PPE before cleaning the spill.

    • For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust.[1]

    • For liquid spills, use an appropriate absorbent material, and dispose of the contaminated absorbent as hazardous waste.

    • Do not flush spills into the sanitary sewer system.[1]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal vendor.[3]

    • Ensure all required waste disposal documentation, such as a consignment note or manifest, is completed accurately.[5]

    • Dispose of contents and containers to an approved waste disposal plant.[1][8]

V. Experimental Protocol Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

start Start: Generate this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Identify Waste Type solid_waste Solid this compound or Contaminated Labware identify_waste->solid_waste Solid liquid_waste Liquid this compound Solution identify_waste->liquid_waste Liquid sharps_waste Contaminated Sharps identify_waste->sharps_waste Sharps solid_container Place in Labeled Black Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Black Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Puncture-Resistant Hazardous Sharps Container sharps_waste->sharps_container ppe->identify_waste storage Store Securely in Designated Waste Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for Pickup by Approved Waste Vendor storage->pickup

Caption: this compound Waste Disposal Workflow.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Voriconazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Voriconazole, including personal protective equipment (PPE) recommendations, operational plans, and disposal procedures.

Voriconazole is an antifungal agent that requires careful handling due to its potential health hazards.[1][2][3] Adherence to proper safety protocols is critical to minimize exposure and ensure the well-being of laboratory personnel.

Hazard Identification

Voriconazole is classified as toxic if swallowed and is suspected of causing cancer, genetic defects, and damage to fertility or an unborn child.[1][2][3] It may also cause damage to organs, particularly the eyes, liver, and kidneys, through prolonged or repeated exposure. Therefore, implementing robust safety measures is non-negotiable.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling Voriconazole.

Body PartRequired PPESpecifications and Best Practices
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when dusts are generated.[3]
Hands Protective glovesImpervious protective clothing and gloves are recommended, especially for bulk processing operations.[4] Wash hands thoroughly after handling.[1][4]
Eyes Safety glasses with side-shields or chemical safety gogglesAs described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] Wash hands before touching eyes.[4]
Body Protective clothing, long sleeves, lab coatRecommended to prevent skin contact.[3][4] Individuals with known sensitivity should wear long sleeves.[4]

Operational and Disposal Plans

Handling and Storage:

  • Work under a hood and avoid inhaling the substance or creating dust.

  • Do not eat, drink, or smoke in areas where Voriconazole is handled.[1][3]

  • Store in a tightly closed, dry, and well-ventilated place.

  • Keep the substance locked up or in an area accessible only to qualified or authorized personnel.[1][2][3]

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[1][4]

  • In case of skin contact: Wash off immediately with soap and plenty of water for at least 15-20 minutes while removing contaminated clothing.[1][4]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]

  • If swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[2][3]

Spill and Disposal Procedures:

  • Spills: Evacuate personnel to a safe area. Wear appropriate PPE. Collect, bind, and pump off spills. Take up carefully, avoiding dust generation, and place in a suitable container for disposal.

  • Disposal: Dispose of waste in accordance with local, state, federal, and provincial regulations.[1][3] Do not allow the product to enter drinking water supplies, wastewater, or soil.[4]

Experimental Workflow for Handling Voriconazole

The following diagram illustrates the standard workflow for safely handling Voriconazole in a laboratory setting.

Voriconazole_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (e.g., Fume Hood) prep_ppe->prep_setup handle_weigh Weigh/Measure Voriconazole prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Surfaces handle_exp->cleanup_decon emergency_spill Spill handle_exp->emergency_spill emergency_exposure Personal Exposure handle_exp->emergency_exposure cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe emergency_action Follow First Aid & Spill Procedures emergency_spill->emergency_action emergency_exposure->emergency_action

Caption: Workflow for safe handling of Voriconazole.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.